3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione
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Overview
Description
3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione is a synthetic organic compound that belongs to the class of pyrrolediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrroledione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the hydroxyanilino group: This step may involve a nucleophilic substitution reaction using an aniline derivative.
Attachment of the methoxybenzyl group: This can be done through a Friedel-Crafts alkylation reaction using a methoxybenzyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.
Interfering with cellular pathways: Affecting signal transduction pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione: Lacks the chloro group.
3-Chloro-4-(anilino)-1-(4-methoxybenzyl)-2,5-pyrroledione: Lacks the hydroxy group.
3-Chloro-4-(3-hydroxyanilino)-1-benzyl-2,5-pyrroledione: Lacks the methoxy group on the benzyl ring.
Uniqueness
The presence of the chloro, hydroxyanilino, and methoxybenzyl groups in 3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione makes it unique. These functional groups contribute to its distinct chemical properties and biological activities, differentiating it from similar compounds.
Properties
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-25-14-7-5-11(6-8-14)10-21-17(23)15(19)16(18(21)24)20-12-3-2-4-13(22)9-12/h2-9,20,22H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZQJRDPQQCUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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